6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
Description
6-Chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione is a bicyclic heterocyclic compound featuring a benzoxazine core with chlorine and methyl substituents at positions 6 and 8, respectively. Key identifiers include CAS numbers 120374-68-7 and 14529-12-5, with synonyms such as 6-chloro-8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione .
Properties
IUPAC Name |
6-chloro-8-methyl-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-4-2-5(10)3-6-7(4)11-9(13)14-8(6)12/h2-3H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQXAIQVDKETLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)OC2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120374-68-7 | |
| Record name | 5-Chloro-3-methyl isatoic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of the hydroxyl group on phosgene, forming a reactive chloroformate intermediate. Intramolecular cyclization with the amide nitrogen then yields the oxazinedione ring. Key parameters include:
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Catalyst : Pyridine or alkylpyridines (e.g., 2-methylpyridine) at 1–10 mol% relative to the substrate.
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Solvent : Water in a 4:1 to 10:1 mass ratio to the substrate, enabling facile product isolation.
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Temperature : 50–80°C, balancing reaction rate and byproduct formation.
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Phosgene Stoichiometry : A 1.1–2.0 molar excess ensures complete conversion.
Example Protocol
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Combine 2-hydroxy-5-chloro-3-methylbenzamide (1 mol), pyridine (0.02 mol), and water (4:1 mass ratio) in a reactor.
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Heat to 60°C and introduce phosgene (1.2 mol) over 1 hour.
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Maintain at 60°C for 0.5–1 hour, then cool and filter.
Performance Data
| Catalyst | Temperature (°C) | Phosgene (equiv) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pyridine | 60 | 1.2 | 97.8 | 99.5 |
| 2-Methylpyridine | 70 | 1.5 | 96.2 | 98.9 |
Solid Acid-Catalyzed Green Synthesis
Recent advances emphasize eco-friendly methodologies, such as the magnetic ferrierite-based catalyst (M-FER/TEPA/SO₃H) reported by Scientific Reports. This system avoids toxic phosgene, instead using formaldehyde and heterogeneous catalysis.
Reaction Adaptability
While originally designed for-oxazines from β-naphthol and anilines, the catalyst’s strong Brønsted acidity (0.95 mmol H⁺/g) suggests applicability to benzoxazinediones. Modifications include:
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Substrate : Replace β-naphthol with 2-hydroxy-5-chloro-3-methylbenzamide.
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Carbonyl Source : Substitute formaldehyde with triphosgene (a safer phosgene equivalent).
Optimized Conditions
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Catalyst loading: 15 mg per mmol substrate.
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Solvent: Water at room temperature.
Advantages
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Recyclability: The catalyst retains >90% activity after five cycles.
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Safety: Eliminates gaseous phosgene use.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines .
Scientific Research Applications
6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . The pathways involved in its action are still under investigation, but it is believed to affect various biochemical processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares the target compound with three structurally related analogs:
Key Observations:
Substituent Position Effects :
- The 8-methyl group in the target compound reduces steric hindrance compared to the 1-methyl analog (melting point: 113°C vs. 201–202°C), suggesting differences in crystal packing and intermolecular interactions .
- Halogen Type : The 6-fluoro analog (181.12 g/mol) has a lower molecular weight and distinct IR peaks (1760 cm⁻¹ for C=O) compared to chloro derivatives, which may influence electrophilic reactivity .
Synthetic Efficiency: The 6,7-dichloro derivative achieves a 98% yield, likely due to the electron-withdrawing effects of dual chloro groups facilitating cyclization . In contrast, mono-substituted analogs like the 6-chloro-1-methyl variant show moderate yields (62%), possibly due to steric challenges during synthesis .
Reactivity and Functionalization
- Electrophilic Substitution : The 6-chloro group in the target compound enhances electrophilic aromatic substitution at the 8-position, as seen in analogs like 6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazine derivatives (e.g., compound 2 in , % yield) .
- Hydrolytic Stability : Analogous compounds such as 1M7 (7-nitro-1H-benzo[d][1,3]oxazine-2,4-dione) hydrolyze to nitrobenzoic acids under acidic conditions, suggesting that the 8-methyl group in the target compound may similarly influence hydrolysis kinetics .
Biological Activity
6-Chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, antibacterial activity, and its role as a synthetic intermediate.
- Molecular Formula : C₉H₆ClNO₃
- Molecular Weight : 211.6 g/mol
- CAS Number : 120374-68-7
This compound belongs to the oxazine class, which is characterized by a fused benzene and oxazine ring structure. The presence of chlorine and methyl groups on the benzene ring influences its reactivity and biological properties.
Cytotoxicity
Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. A notable study evaluated its effects on HeLa (cervical cancer) and U87 (glioblastoma) cells. The results indicated that:
- IC₅₀ Values : The compound demonstrated selective cytotoxicity with IC₅₀ values ranging from 97.3 µM to over 200 µM depending on the cell line tested.
- Mechanism of Action : The compound appears to induce necrosis in cancer cells more than apoptosis, suggesting a potential mechanism for its anticancer activity .
Antibacterial Activity
The antibacterial properties of this compound were assessed against various bacterial strains. The findings showed:
- No Significant Activity : In tests against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), the compound did not exhibit significant antibacterial activity at concentrations ranging from 12.5 to 100 µM .
Synthesis and Applications
This compound is primarily used as an intermediate in the synthesis of other bioactive compounds, such as Chlorantraniliprole-D3, which is utilized in agricultural applications . Its synthesis typically involves multi-step organic reactions that leverage its unique chemical structure for further functionalization.
Case Studies
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Calculate transition-state energies to explain preferential chloro-substitution at C6 versus C7.
- Molecular dynamics : Simulate solvent effects on cyclization pathways (e.g., DMSO stabilizes intermediates via hydrogen bonding) .
- SAR studies : Compare electrostatic potential maps of derivatives to correlate substituent effects with bioactivity .
How should researchers address contradictions in synthetic yields reported across studies?
Advanced
Discrepancies often arise from:
- Impurity profiles : Use HPLC-MS to identify byproducts (e.g., incomplete cyclization or hydrolysis products).
- Reagent quality : Ensure anhydrous conditions and reagent purity (e.g., trace water in DMF reduces yield).
- Scale-dependent effects : Pilot small-scale reactions with controlled stirring rates and heating uniformity before scaling .
What advanced strategies can optimize the synthesis of structurally related benzoxazine derivatives?
Q. Advanced
- Parallel synthesis : Use automated platforms to vary substituents (e.g., methyl, chloro, methoxy) and screen for reactivity trends.
- Flow chemistry : Improve heat/mass transfer for exothermic cyclization steps, reducing decomposition .
- Catalytic systems : Test Lewis acids (e.g., ZnCl₂) to accelerate ring closure and enhance regioselectivity .
How can isotopic labeling studies clarify metabolic or degradation pathways?
Q. Advanced
- 13C/²H labeling : Track metabolic fate in in vitro hepatocyte models using LC-MS.
- Stable isotope tracing : Monitor oxidative degradation products (e.g., lactam ring opening) under UV light or enzymatic exposure .
What are the challenges in correlating computational predictions with experimental bioactivity data?
Q. Advanced
- Force field limitations : Validate docking results with experimental IC₅₀ values to refine scoring functions.
- Solvent effects : Include explicit solvent molecules in simulations to improve binding affinity accuracy .
- Dynamic behavior : Use ensemble docking to account for protein flexibility during ligand interaction .
How should researchers handle discrepancies in melting points or spectral data across literature sources?
Q. Advanced
- Purity verification : Reanalyze samples via elemental analysis (C, H, N) and compare with theoretical values.
- Polymorphism screening : Perform X-ray powder diffraction to detect crystalline vs. amorphous forms.
- Standardized protocols : Adopt ISTD-calibrated NMR and DSC for consistent thermal analysis .
What methodologies are recommended for studying the compound’s stability under varying pH and temperature?
Q. Advanced
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC monitoring.
- Accelerated stability testing : Use thermal gravimetric analysis (TGA) to predict shelf-life under storage conditions (e.g., 0–8°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
